molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No. B2954520
CAS RN: 1394319-60-8
M. Wt: 277.23
InChI Key: GSNWPGIYCKNVOH-UHFFFAOYSA-N
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Description

“6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione” is a complex organic compound. It belongs to the class of benzoxazoles, which are important scaffolds in heterocyclic compounds . Benzoxazoles are extensively found in diverse pharmacologically active substances and natural compounds .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H/13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo direct arylation and alkenylation under certain conditions .


Physical And Chemical Properties Analysis

Benzoxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .

Scientific Research Applications

Antimicrobial Applications

Benzoxazole derivatives, including 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione , have been studied for their potential as antimicrobial agents . These compounds have shown efficacy against a variety of bacterial and fungal strains, which could be crucial in the development of new treatments for infectious diseases, especially in the face of rising antibiotic resistance.

Anticancer Research

In the realm of oncology, benzoxazole derivatives have demonstrated promising anticancer activities . They have been used to inhibit the growth of cancer cell lines, such as human colorectal carcinoma (HCT116), indicating potential applications in cancer chemotherapy.

Agricultural Chemistry

The antimicrobial properties of benzoxazole derivatives can be extended to agricultural chemistry, where they may be used to protect crops from bacterial and fungal pathogens . This could lead to the development of new pesticides or treatments to enhance crop yield and food security.

Material Science

In material science, the unique properties of the pentafluorosulfanyl group could be utilized to create advanced materials with specific characteristics such as increased resistance to degradation or enhanced thermal stability .

Analytical Chemistry

Benzoxazole derivatives can serve as analytical reagents or intermediates in the synthesis of more complex molecules. Their distinct spectral properties can be leveraged in various spectroscopic techniques to analyze or detect other substances .

Biochemistry

In biochemistry, the compound’s interaction with biological molecules could be of interest. For example, it could be used to study protein-ligand interactions or enzyme inhibition, contributing to our understanding of biological processes and the development of new drugs .

Environmental Science

Lastly, the environmental impact of benzoxazole derivatives, including their biodegradability and potential as environmental contaminants, is an important area of study. Understanding the environmental fate of these compounds is crucial for assessing their safety and ecological effects .

Future Directions

The future research directions in the field of benzoxazole derivatives are vast. They are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the synthesis and evaluation of new benzoxazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNWPGIYCKNVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

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